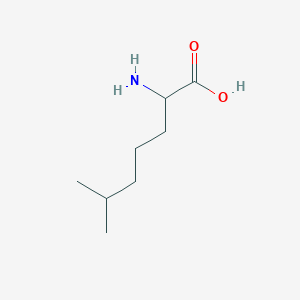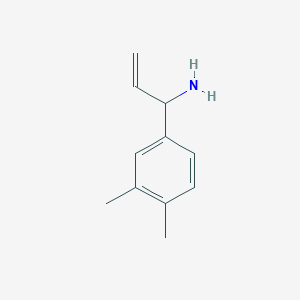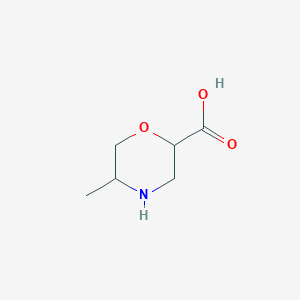![molecular formula C9H13NS B7967609 4,4-dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine](/img/structure/B7967609.png)
4,4-dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with pyridine derivatives in the presence of a cyclizing agent. For example, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,2-C]pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4,4-dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are investigated as potential therapeutic agents due to their ability to interact with specific biological targets.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 4,4-dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine and its derivatives involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, some derivatives may inhibit enzymes or receptors involved in disease processes, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-d]pyrimidine: Another fused heterocyclic compound with similar structural features.
Thieno[3,4-b]pyridine: A related compound with a different fusion pattern of the thiophene and pyridine rings.
Uniqueness
4,4-dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine is unique due to its specific substitution pattern and the presence of two methyl groups at the 4-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
4,4-dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-9(2)7-4-6-11-8(7)3-5-10-9/h4,6,10H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUJMAVITKRTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCN1)SC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2,6-Diazaspiro[4.5]decan-6-yl)ethanone](/img/structure/B7967529.png)
![2-Methyl-1-(1,7-diazaspiro[4.4]nonan-1-yl)propan-1-one](/img/structure/B7967530.png)
![1-(1,8-Diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7967534.png)
![1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone](/img/structure/B7967537.png)
![1-(Cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B7967547.png)
![1-Ethyl-1,9-diazaspiro[5.5]undecane](/img/structure/B7967552.png)
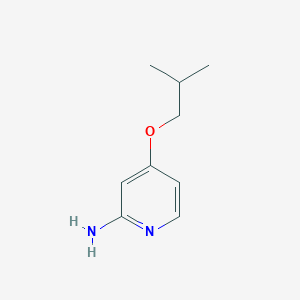
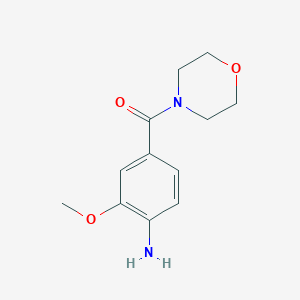
![2-[[1-(Cyclopropylmethyl)piperidin-4-yl]amino]-2-oxoacetic acid](/img/structure/B7967574.png)
![2-amino-N-[(6-oxo-1H-pyridin-3-yl)methyl]benzamide](/img/structure/B7967581.png)

